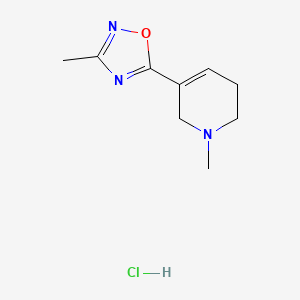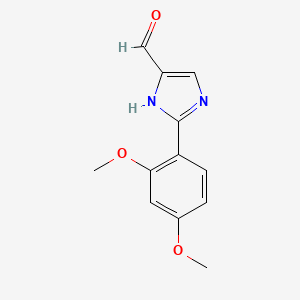![molecular formula C13H13N3O B13681933 2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B13681933.png)
2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, offers interesting properties that make it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline, can be achieved through various methods. One common approach involves the cyclization of o-aminothiophenol with 1,3-ynone under mild conditions . Another method includes the use of preactivated anilines and ynones, catalyzed by nickel or other metal catalysts . The Skraup synthesis, Friedländer synthesis, and Povarov reaction are also well-known methods for synthesizing quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale reactions using efficient and cost-effective methods. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are commonly employed to ensure environmentally friendly and sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as alkyl halides and aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the fragmentation of bacterial chromosomes, thereby exerting antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Ethoxymethyl)-1H-imidazo[4,5-c]quinoline stands out due to its unique ethoxymethyl group, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other quinoline derivatives and may contribute to its specific applications in medicinal chemistry .
Properties
Molecular Formula |
C13H13N3O |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(ethoxymethyl)-3H-imidazo[4,5-c]quinoline |
InChI |
InChI=1S/C13H13N3O/c1-2-17-8-12-15-11-7-14-10-6-4-3-5-9(10)13(11)16-12/h3-7H,2,8H2,1H3,(H,15,16) |
InChI Key |
QVDLMMYXNDERCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NC2=C(N1)C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Amino-1-[2-(trifluoromethyl)phenyl]-1-propanone Hydrochloride](/img/structure/B13681900.png)

![Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate](/img/structure/B13681923.png)


![4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13681932.png)
